

Technical Guide: 4,5-Dibromopyridin-2-ol

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Compound of Interest

Compound Name: 4,5-Dibromopyridin-2-ol

Cat. No.: B11717726

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Core Identity & Chemical Properties

4,5-Dibromopyridin-2-ol is a highly functionalized heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds. Its structure features a pyridine ring substituted with two bromine atoms at the 4 and 5 positions and a hydroxyl group at the 2 position. This specific substitution pattern creates a unique electronic environment that allows for regioselective functionalization, making it a valuable tool in Fragment-Based Drug Discovery (FBDD).

| Property | Data |
|-------------------|---|
| CAS Number | 1381937-65-0 |
| IUPAC Name | 4,5-Dibromo-1H-pyridin-2-one |
| Synonyms | 4,5-Dibromo-2-hydroxypyridine; 4,5-Dibromo-2-pyridone |
| Molecular Formula | C ₅ H ₃ Br ₂ NO |
| Molecular Weight | 252.89 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, water |
| pKa (Calculated) | ~8.5 (OH/NH tautomer) |

Tautomeric Equilibrium

In solution and solid state, 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. For **4,5-dibromopyridin-2-ol**, the pyridone form (lactam) is thermodynamically favored in polar solvents (e.g., DMSO, Methanol) and in the crystal lattice due to strong intermolecular hydrogen bonding (dimerization).

- Lactam Form (Dominant): N-H, C=O (Favored in polar media/solid state)
- Lactim Form (Minor): N, C-OH (Favored in gas phase/non-polar dilute solution)

Synthesis & Manufacturing Routes[1][2][3]

The synthesis of **4,5-dibromopyridin-2-ol** is typically achieved through modification of pre-functionalized pyridine precursors rather than direct bromination, as direct bromination of 2-pyridone favors the 3,5-positions.

Route A: Demethylation of 2-Methoxy-4,5-dibromopyridine (Preferred)

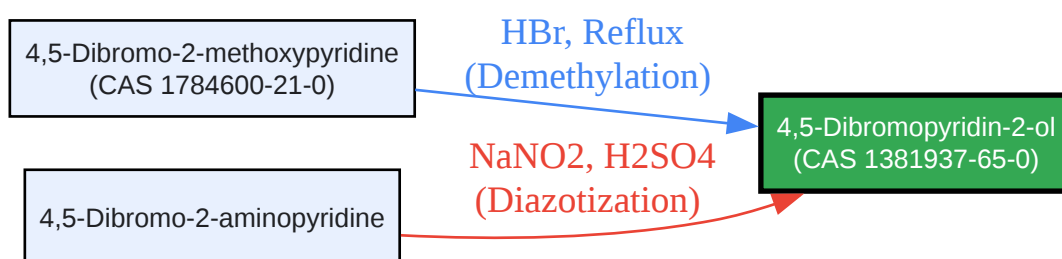
This route ensures the correct halogen placement by starting from a commercially available methoxy precursor.

- Starting Material: 4,5-Dibromo-2-methoxypyridine (CAS 1784600-21-0).
- Reagent: Aqueous HBr (48%) or BBr₃ in DCM.
- Conditions: Reflux (for HBr) or 0°C to RT (for BBr₃).
- Mechanism: Acid-mediated cleavage of the methyl ether. The pyridyl nitrogen is protonated, activating the adjacent C-O bond for nucleophilic attack by bromide.
- Yield: Typically >85%.

Route B: Diazotization of 4,5-Dibromo-2-aminopyridine

Used when the amino-pyridine precursor is available from upstream nitration/reduction workflows.

- Starting Material: 4,5-Dibromo-2-aminopyridine.
- Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) or HBr.
- Conditions: 0–5°C followed by warming.
- Mechanism: Formation of the diazonium salt followed by hydrolysis (S_N1-like displacement by water).



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Figure 1: Primary synthetic pathways to **4,5-Dibromopyridin-2-ol**.

Reactivity & Regioselective Functionalization[4][5]

The core value of **4,5-dibromopyridin-2-ol** lies in the differential reactivity of its three functional handles: the N-H/O-H group, the C4-Bromine, and the C5-Bromine.

N-Alkylation vs. O-Alkylation

The pyridone nitrogen is a nucleophile.

- N-Alkylation (Major): Reaction with alkyl halides (R-X) and weak bases (K_2CO_3 , Cs_2CO_3) in polar aprotic solvents (DMF) predominantly yields the N-alkylated pyridone.
- O-Alkylation (Minor/Selective): Reaction with silver salts (Ag_2CO_3) or under Mitsunobu conditions can favor the O-alkylated pyridine (2-alkoxypyridine).

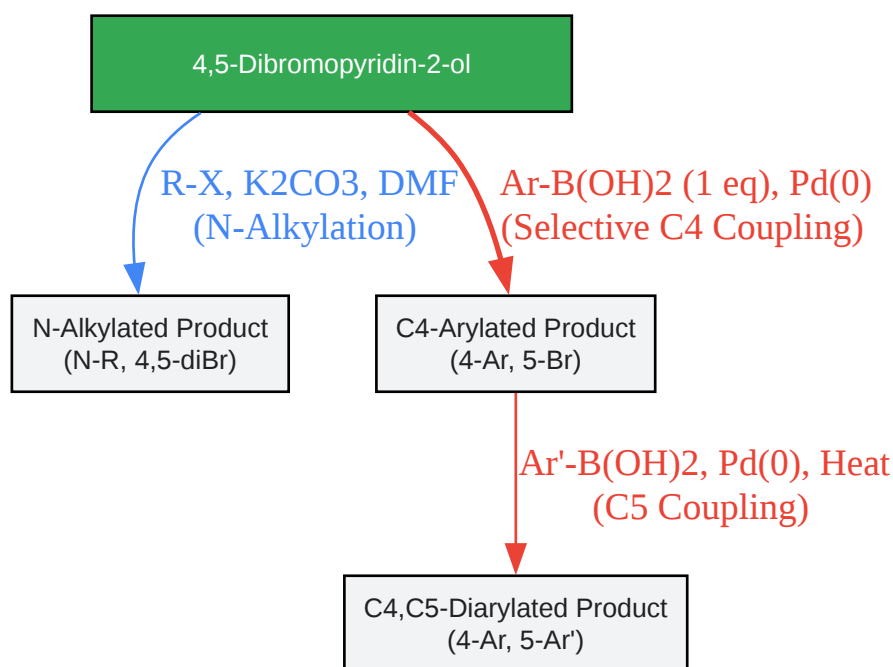
Regioselective Cross-Coupling (The C4 vs. C5 Rule)

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the two bromine atoms are not equivalent.

- C4-Bromine (Most Reactive): The C4 position is para to the carbonyl group (in the pyridone form) and gamma to the nitrogen. It is more electron-deficient than the C5 position. Consequently, oxidative addition of Pd(0) occurs preferentially at C4.
- C5-Bromine (Least Reactive): The C5 position is meta to the carbonyl and beta to the nitrogen, resembling an electron-rich aryl bromide. It reacts only after the C4 position has been functionalized or under forcing conditions.

Protocol for C4-Selective Suzuki Coupling:

- Catalyst: $Pd(dppf)Cl_2$ or $Pd(PPh_3)_4$ (3–5 mol%).
- Base: Na_2CO_3 (2.0 equiv).
- Boronic Acid: Aryl-B(OH)₂ (1.0–1.1 equiv).
- Solvent: Dioxane/Water (4:1).[1]
- Temperature: 60–80°C (Control temperature to avoid bis-coupling).



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Figure 2: Regioselective functionalization logic. C4-Br reacts before C5-Br.

Activation of the 2-OH Group

The 2-hydroxy group can be converted into a leaving group (Cl, Br, OTf) to enable nucleophilic substitution (S_NAr) at the 2-position.

- Chlorination: POCl₃ (neat or with PCl₅) at reflux

2-Chloro-4,5-dibromopyridine.

- Triflation: Tf₂O, Pyridine

2-Triflyloxy-4,5-dibromopyridine.

Applications in Medicinal Chemistry[2][7][8][9]

4,5-Dibromopyridin-2-ol serves as a critical scaffold for:

- Kinase Inhibitors: The pyridone motif mimics the hydrogen-bonding pattern of the purine ring in ATP, allowing it to bind to the hinge region of kinases. The 4- and 5-positions allow vectors

to access the hydrophobic back pocket and solvent-exposed regions.

- Combretastatin A4 Analogues: Used to synthesize pyridine-bridged tubulin polymerization inhibitors.
- Proteolysis Targeting Chimeras (PROTACs): The orthogonal reactivity allows sequential attachment of a linker (at C2 or N1) and a warhead (at C4/C5).

Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
- Disposal: Dispose of as halogenated organic waste.

References

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